2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,5-triifluorobenzene
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Overview
Description
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,5-triifluorobenzene: is a chemical compound with the molecular formula C12H17F3OSi It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a tert-butyldimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,5-triifluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trifluorobenzene as the core structure.
Silylation Reaction: The tert-butyldimethylsilyl group is introduced through a silylation reaction. This involves reacting 1,3,5-trifluorobenzene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours to ensure complete silylation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,5-triifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The silyl ether group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the silyl ether group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while hydrolysis will produce the corresponding phenol derivative.
Scientific Research Applications
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,5-triifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals due to the presence of fluorine atoms, which often enhance biological activity.
Medicine: Research into fluorinated compounds has shown potential in developing new drugs with improved efficacy and metabolic stability.
Industry: The compound’s stability and reactivity make it useful in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,5-triifluorobenzene depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical reactions. The silyl ether group can act as a protecting group, allowing selective reactions to occur at other positions on the benzene ring.
Comparison with Similar Compounds
Similar Compounds
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethylamine: This compound has a similar silyl ether group but differs in the presence of an ethylamine moiety instead of a trifluorobenzene ring.
tert-Butyldimethylsilyl glycidyl ether: This compound contains a silyl ether group and an epoxide ring, making it structurally similar but functionally different.
Uniqueness
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,5-triifluorobenzene is unique due to the combination of a trifluorobenzene ring and a silyl ether group. This combination imparts distinct electronic and steric properties, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
tert-butyl-dimethyl-(2,4,6-trifluorophenoxy)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3OSi/c1-12(2,3)17(4,5)16-11-9(14)6-8(13)7-10(11)15/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYWVXWWJCPQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3OSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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